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An In-depth Technical Guide to the Molecular Structure of 1-(5-Chloro-2-methyl-3-
nitrophenyl)ethanone

A Researcher's Guide to the Synthesis and Characterization of 1-(5-Chloro-2-methyl-3-
nitrophenyl)ethanone: A Predictive and Methodological Approach

Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed

synthesis, and predicted spectroscopic profile of 1-(5-Chloro-2-methyl-3-
nitrophenyl)ethanone (CAS No. 154258-12-5). As a substituted acetophenone, this

compound holds potential as a versatile building block in medicinal chemistry and materials

science. Due to the limited availability of published experimental data for this specific molecule,

this guide synthesizes information from analogous compounds and fundamental principles of

organic chemistry to provide a robust predictive framework for researchers. It is intended to

serve as a foundational resource for those looking to synthesize, characterize, and utilize this

compound in their research endeavors.
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Introduction: The Potential of Substituted
Acetophenones
Substituted acetophenones are a class of aromatic ketones that serve as pivotal intermediates

in the synthesis of a wide array of biologically active molecules and functional materials.[1][2]

The presence of the reactive acetyl group, coupled with the diverse functionalities that can be

incorporated onto the aromatic ring, makes them ideal synthons for drug discovery and

development.[3] The specific compound of interest, 1-(5-Chloro-2-methyl-3-
nitrophenyl)ethanone, presents a unique combination of functional groups—a chloro, a

methyl, a nitro, and an acetyl group—which are expected to impart distinct reactivity and

potential for further chemical modification. This guide aims to provide a detailed theoretical and

methodological framework for the synthesis and structural elucidation of this compound,

thereby enabling its exploration in various research applications.

Molecular Structure and Physicochemical
Properties
The molecular structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is characterized by

a benzene ring substituted with four different functional groups. The systematic IUPAC name

for this compound is 1-(5-chloro-2-methyl-3-nitrophenyl)ethan-1-one.[4]

Property Value Source

CAS Number 154258-12-5 [4]

Molecular Formula C₉H₈ClNO₃ [4]

Molecular Weight 213.62 g/mol Calculated

Appearance Solid (Predicted) [4]

InChI Key
YVPBLUCLWKVMLK-

UHFFFAOYSA-N
[4]

graph "molecular_structure" {

layout=neato;

node [shape=plaintext];
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edge [color="#202124"];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

O1 [label="O"];

C8 [label="C"];

Cl1 [label="Cl"];

C9 [label="C"];

N1 [label="N"];

O2 [label="O"];

O3 [label="O"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C7 -- O1 [style=filled, color="#EA4335", penwidth=2];

C7 -- C8;

C2 -- C9;

C3 -- N1;

N1 -- O2 [style=filled, color="#EA4335", penwidth=2];

N1 -- O3 [style=filled, color="#EA4335", penwidth=2];

C5 -- Cl1;

// Positioning

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];
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C7 [pos="0,2.5!"];

O1 [pos="0,3.5!"];

C8 [pos="1.5,2.5!"];

C9 [pos="-2.37,0.5!"];

N1 [pos="-2.37,-0.5!"];

O2 [pos="-3.24,0!"];

O3 [pos="-3.24,-1!"];

Cl1 [pos="2.37,-0.5!"];

}

Caption: Molecular structure of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Proposed Synthetic Pathway and Experimental
Protocol
A plausible and efficient synthetic route to 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is

the electrophilic nitration of the readily available precursor, 1-(5-chloro-2-

methylphenyl)ethanone. The directing effects of the substituents on the aromatic ring will

govern the regioselectivity of the nitration reaction. The acetyl group is a meta-director, while

the methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director.

[5][6] In this case, the position between the acetyl and methyl groups is sterically hindered. The

position para to the methyl group is occupied by the chloro group. The positions ortho to the

chloro group are either sterically hindered or deactivated by the acetyl group. Therefore, the

most likely position for nitration is ortho to the methyl group and meta to the acetyl group, which

is the 3-position.

1-(5-Chloro-2-methylphenyl)ethanone

Electrophilic Aromatic Nitration

Nitrating Mixture
(HNO₃/H₂SO₄)

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone Purification
(Recrystallization) Pure Product
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Caption: Proposed synthetic workflow for 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone.

Detailed Proposed Experimental Protocol (Requires
Validation)
Materials:

1-(5-Chloro-2-methylphenyl)ethanone

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Ethanol (for recrystallization)

Deionized Water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL

of concentrated sulfuric acid to 0 °C in an ice-salt bath.

Slowly add 5.0 g of 1-(5-chloro-2-methylphenyl)ethanone to the cooled sulfuric acid while

maintaining the temperature below 5 °C.

Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of

concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid,

ensuring the temperature does not exceed 10 °C. The addition should be slow and controlled

to prevent a rapid exotherm.

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
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Collect the solid precipitate by vacuum filtration and wash with cold water until the washings

are neutral.

Purify the crude product by recrystallization from ethanol to yield 1-(5-Chloro-2-methyl-3-
nitrophenyl)ethanone.

Predicted Spectroscopic Profile for Structural
Elucidation
The following spectroscopic data are predicted based on the molecular structure and analysis

of similar compounds. Experimental verification is required for confirmation.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-4 ~7.8 - 8.0 d ~2.0 1H

H-6 ~7.6 - 7.8 d ~2.0 1H

-C(O)CH₃

(Acetyl)
~2.6 - 2.7 s - 3H

-CH₃ (Aryl) ~2.4 - 2.5 s - 3H

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Acetyl) ~195 - 197

C-1 ~138 - 140

C-2 ~135 - 137

C-3 ~148 - 150

C-4 ~125 - 127

C-5 ~133 - 135

C-6 ~130 - 132

-C(O)CH₃ (Acetyl) ~29 - 31

-CH₃ (Aryl) ~18 - 20

Predicted Infrared (IR) Spectral Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2950 - 2850 Medium

C=O Stretch (Aryl Ketone) 1700 - 1680 Strong

Aromatic C=C Stretch 1600 - 1450 Medium

Asymmetric NO₂ Stretch 1550 - 1520 Strong

Symmetric NO₂ Stretch 1360 - 1330 Strong

C-Cl Stretch 800 - 600 Strong

Predicted Mass Spectrometry (MS) Data
Molecular Ion (M⁺): m/z = 213 and 215 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

Major Fragmentation Pathways:
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Loss of the acetyl group ([M-43]⁺) leading to a fragment at m/z = 170/172.

Loss of the methyl group ([M-15]⁺) leading to a fragment at m/z = 198/200.

Loss of the nitro group ([M-46]⁺) leading to a fragment at m/z = 167/169.

Molecular Structure

Spectroscopic Data

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

¹H and ¹³C NMR

Predicts chemical shifts and coupling

Infrared (IR)

Predicts functional group absorptions

Mass Spectrometry (MS)

Predicts molecular ion and fragmentation

Click to download full resolution via product page

Caption: Relationship between molecular structure and predicted spectroscopic data.

Reactivity and Potential Applications
The chemical reactivity of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is dictated by its

functional groups:

Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic

ring towards further electrophilic substitution.[3][7] It can be readily reduced to an amino

group, providing a handle for further functionalization, for example, through diazotization or

amide bond formation.[8]

Acetyl Group: The carbonyl group of the acetyl moiety can undergo a variety of reactions,

including reduction to a secondary alcohol, oxidation to a carboxylic acid (under harsh

conditions), and condensation with amines to form imines.[9][10]
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Chloro Group: The chlorine atom is a deactivating but ortho, para-directing substituent. It can

potentially undergo nucleophilic aromatic substitution under specific conditions.[9]

Methyl Group: The methyl group is a weakly activating, ortho, para-directing group.

Given its array of functional groups, 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is a

promising scaffold for the synthesis of novel compounds in drug discovery. The presence of the

nitro and chloro groups offers opportunities for diversification, while the acetophenone core is a

common feature in many pharmacologically active molecules.[11]

Conclusion and Future Work
This technical guide has provided a comprehensive theoretical and methodological framework

for the study of 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone. While a definitive

experimental analysis is pending in the publicly available literature, the proposed synthetic

route and predicted spectroscopic profile offer a solid foundation for researchers. The next

crucial steps will be the experimental validation of the proposed synthesis and the acquisition

and analysis of the actual spectroscopic data. Such studies will be invaluable in confirming the

structural features and unlocking the full potential of this molecule as a building block in the

development of new therapeutics and functional materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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